3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde
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Overview
Description
3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde is an organic compound with the molecular formula C17H16O3 It is known for its unique structure, which includes a methoxy group and a phenylprop-2-en-1-yl ether linkage attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenylprop-2-en-1-ol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an ether linkage between the hydroxyl group of the alcohol and the hydroxyl group of the benzaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzoic acid.
Reduction: 3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and neuroprotective properties.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and neurodegeneration. By inhibiting STAT3, this compound can reduce the expression of pro-inflammatory cytokines and protect against neuronal damage .
Comparison with Similar Compounds
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties and inhibition of the STAT3 pathway.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid:
2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-: Exhibits similar structural features and biological activities.
Uniqueness
3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde stands out due to its unique combination of a methoxy group and a phenylprop-2-en-1-yl ether linkage, which contributes to its distinct chemical reactivity and biological activity. Its ability to inhibit the STAT3 pathway makes it a promising candidate for therapeutic applications in neurodegenerative diseases and inflammatory conditions .
Properties
CAS No. |
728885-45-8 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-methoxy-4-(1-phenylprop-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C17H16O3/c1-3-15(14-7-5-4-6-8-14)20-16-10-9-13(12-18)11-17(16)19-2/h3-12,15H,1H2,2H3 |
InChI Key |
RRESLEIPSAWQKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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